N-amino-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that is part of the tetrahydropyridine family. This family of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific N-amino derivative discussed here is of interest due to its potential use in various chemical syntheses and pharmacological properties.
Synthesis Analysis
The synthesis of 1,2,3,6-tetrahydropyridines can be achieved through multiple approaches. One reported method involves the use of a strategic phosphate substituent on the nitrogen atom, which allows for an anionic cascade reaction when treated with a base. This method provides a route to the tetrahydropyridine structure by employing a phosphate substituent (X = P = O(OEt)2) . Another approach for synthesizing the same tetrahydropyridine product involves an acid-catalyzed cyclization when X = H . Additionally, a stereoselective synthesis of trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines has been reported using a [4+2] cycloaddition of nitrosobenzene with 2-substituted 1,2-dihydropyridines, followed by chemoselective reduction of the cycloadducts .
Molecular Structure Analysis
The molecular structure of N-amino-1,2,3,6-tetrahydropyridine hydrochloride is characterized by the presence of an amino group attached to the tetrahydropyridine ring. The stereochemistry of such compounds can be controlled during synthesis, as demonstrated by the asymmetric synthesis of trans-2-substituted derivatives . The precise arrangement of substituents on the tetrahydropyridine ring can significantly influence the compound's chemical reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of N-amino-1,2,3,6-tetrahydropyridine derivatives is versatile, allowing for further functionalization and transformation into various other compounds. For instance, the in situ hydrogenation of cycloadducts derived from these tetrahydropyridines can lead to the formation of tetrahydropyrroloimidazoles, indicating the potential for complex heterocyclic systems to be constructed from these building blocks .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-amino-1,2,3,6-tetrahydropyridine hydrochloride are not detailed in the provided papers, the general properties of 1,2,3,6-tetrahydropyridines and their derivatives can be inferred. These compounds typically exhibit significant biological activity, as evidenced by the antihypertensive effects observed in novel 2-amino-1,4-dihydropyridine derivatives, which share structural similarities with the tetrahydropyridine core . The introduction of different substituents, such as N,N-dialkylaminoalkoxycarbonyl groups, can lead to variations in potency and duration of action, highlighting the importance of the tetrahydropyridine scaffold in medicinal chemistry .
Scientific Research Applications
Neurotoxicity and Enzyme Inhibition
- N-amino-1,2,3,6-tetrahydropyridine hydrochloride derivatives have been studied for their potential to inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters like dopamine and serotonin. Research indicates that hydroxylated derivatives of MPTP, a related compound, can inhibit this enzyme at micromolar concentrations, impacting neurotransmitter synthesis (Abell et al., 1984).
Synthetic Applications in Nucleoside Chemistry
- This compound is utilized in the field of nucleoside chemistry. It's particularly effective in creating intermediates that preferentially phosphitilate hydroxyl groups over nucleoside amino groups, which is crucial for synthesizing oligonucleotide analogues with sensitive substituents (Gryaznov & Letsinger, 1992).
Role in GABA Synthesis Analogues
- The compound plays a significant role in synthesizing analogues of GABA, a key neurotransmitter. It's used in creating substituted derivatives of nipecotic acid, which is a GABA uptake inhibitor. This has implications for understanding and potentially manipulating GABAergic systems (Allan & Fong, 1983).
Exploration in Anticancer Research
- In the realm of anticancer research, tetrahydropyridine derivatives, including N-amino-1,2,3,6-tetrahydropyridine, have been synthesized and studied for their potential anti-cancer activities. These compounds show promise due to the observed biological activity of tetrahydropyridine (THP) derivatives in previous research (Redda & Gangapuram, 2007).
Development of Analgesic Compounds
- N-amino-1,2,3,6-tetrahydropyridine hydrochloride derivatives have also been synthesized to examine their effects as analgesics, anti-inflammatory, and hyperglycemic agents, expanding our understanding of pain management and metabolic effects (Yeung, Corleto, & Knaus, 1982).
Safety And Hazards
properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCMIMLOFSGXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-amino-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
89715-32-2 |
Source
|
Record name | 1,2,3,6-tetrahydropyridin-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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